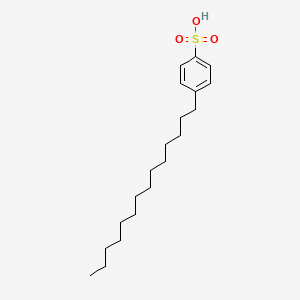

4-Tetradecylbenzenesulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

47377-16-2 |

|---|---|

Molecular Formula |

C20H34O3S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

4-tetradecylbenzenesulfonic acid |

InChI |

InChI=1S/C20H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23/h15-18H,2-14H2,1H3,(H,21,22,23) |

InChI Key |

IIMOXQJFSQSOMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of 4 Tetradecylbenzenesulfonic Acid

Fundamental Reaction Pathways for 4-Tetradecylbenzenesulfonic Acid Synthesis

The synthesis of this compound is fundamentally a two-step process: the sulfonation of the aromatic ring of tetradecylbenzene (B74307), followed by post-sulfonation processing and neutralization to obtain the desired salt form.

Sulfonation of Tetradecylbenzene: Reagents and Reaction Mechanisms

The most prevalent method for the synthesis of this compound is the sulfonation of linear alkylbenzene (LAB), specifically tetradecylbenzene. scholarsresearchlibrary.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring.

Reagents: A variety of sulfonating agents can be employed, with sulfur trioxide (SO₃) being the state-of-the-art technology in most modern facilities. scholarsresearchlibrary.com Historically, oleum (B3057394) (fuming sulfuric acid) and concentrated sulfuric acid were the predominant agents. scholarsresearchlibrary.comlibretexts.org The choice of reagent significantly impacts the reaction conditions and the purity of the final product. The use of sulfur trioxide is favored due to its high reactivity and the production of a high-purity product. intratec.usresearchgate.net

Reaction Mechanism: The sulfonation of benzene and its derivatives is a reversible reaction. libretexts.orgchemistrysteps.com The electrophile in this reaction is typically sulfur trioxide itself or a protonated form, ⁺SO₃H. chemistrysteps.com The reaction proceeds through the attack of the electron-rich aromatic ring of tetradecylbenzene on the electrophilic sulfur atom of SO₃. libretexts.org This forms an intermediate sigma complex, which then loses a proton to restore the aromaticity of the ring and yield the sulfonic acid. The reaction is highly exothermic, necessitating careful temperature control. ecoinvent.org

C₁₄H₂₉-C₆H₅ + SO₃ → C₁₄H₂₉-C₆H₄-SO₃H

Post-Sulfonation Processing and Neutralization to Form Salts

Following the sulfonation reaction, the resulting this compound (LABSA) is typically a dark, viscous liquid. scholarsresearchlibrary.com This crude product undergoes a neutralization step to convert it into a more stable and usable salt form. Sodium hydroxide (B78521) (caustic soda) is commonly used for this purpose, yielding sodium 4-tetradecylbenzenesulfonate. scholarsresearchlibrary.comecoinvent.org This neutralization process results in a uniform, concentrated paste. intratec.us

The neutralization reaction is as follows:

C₁₄H₂₉-C₆H₄-SO₃H + NaOH → C₁₄H₂₉-C₆H₄-SO₃Na + H₂O

In some processes, an "aging" or "digestion" step may be included after sulfonation and before neutralization to allow the reaction to go to completion and to rearrange any initial adducts formed between the alkylbenzene and sulfur trioxide. intratec.usscite.ai However, modern processes with high irrigation rates in falling film reactors may not require this aging step. google.com

Advanced Synthetic Approaches and Modifications

To improve efficiency, safety, and product quality, advanced synthetic methodologies and process engineering strategies have been developed for the production of linear alkylbenzene sulfonates.

Continuous Flow Synthesis Techniques in Industrial Production

Continuous flow synthesis has emerged as a highly efficient method for the industrial production of linear alkylbenzene sulfonates. Falling film reactors (FFRs) are the state-of-the-art technology for sulfonation. scholarsresearchlibrary.comresearchgate.net In this process, a thin film of the liquid linear alkylbenzene flows down the walls of a reactor while being contacted with a stream of sulfur trioxide gas. intratec.us This technique offers excellent heat and mass transfer, allowing for precise temperature control of the highly exothermic reaction and a short residence time. ecoinvent.orgscite.ai

A study on the continuous sulfonation of hexadecylbenzene (B72025) in a microreactor demonstrated the potential for significantly enhanced production and efficiency with residence times as short as 10 seconds, without the need for an aging step. researchgate.net This highlights the move towards intensified and more efficient continuous processes.

Batch Reactor Optimization for Scalable Synthesis

While continuous processes are dominant, batch reactors are still utilized, particularly in smaller-scale production. Optimization of batch reactor processes is crucial for maximizing yield and purity. Key parameters for optimization include temperature control, agitation speed, and the rate of addition of the sulfonating agent. acs.org In a batch process, the linear alkylbenzene sulfonic acid and a protic reagent/hydrogen peroxide premixture can be contacted at temperatures ranging from 0°C to 80°C with agitation to ensure a homogeneous mixture. google.com

Influence of Reaction Parameters on Product Purity and Yield

The purity and yield of this compound are highly dependent on several reaction parameters.

| Parameter | Effect on Purity and Yield |

| Temperature | Careful control is crucial due to the exothermic nature of the reaction. ecoinvent.org Higher temperatures can lead to side reactions and darker colored products. A study on hexadecylbenzene sulfonation showed an optimal temperature range for maximizing yield. researchgate.net |

| Molar Ratio of Reactants | The ratio of sulfur trioxide to linear alkylbenzene is a critical factor. An excess of SO₃ can lead to the formation of by-products and increased color, while an insufficient amount will result in incomplete conversion. researchgate.net |

| Reaction Time | In continuous flow reactors, the residence time is very short. researchgate.net In batch processes, the reaction time needs to be sufficient for complete conversion. rsc.org Prolonged reaction times can sometimes lead to degradation or side reactions. rsc.org |

| Concentration of Sulfonating Agent | The concentration of the sulfonating agent, such as SO₃ in an air stream, affects the reaction rate and heat generation. researchgate.net |

Research has shown that by optimizing these parameters, conversion increases of 0.5 to 1% can be achieved, and conversion losses during storage can be eliminated. acs.org The degree of sulfonation can be correlated with the reaction time, with a logarithmic relationship observed where the rate of change in ion exchange capacity increases rapidly initially and then plateaus. rsc.org

Novel Catalytic Systems in Alkylbenzenesulfonate Synthesis

The traditional synthesis of linear alkylbenzenes (LABs), the direct precursors to linear alkylbenzene sulfonates (LAS) like this compound, has historically relied on homogeneous acid catalysts such as hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). tandfonline.comscholarsresearchlibrary.com These catalysts, while effective, pose significant environmental and handling challenges due to their corrosive nature. tandfonline.com This has spurred research into safer, more sustainable solid acid catalysts.

Novel catalytic systems are being developed to replace these hazardous materials. These systems often feature solid acid catalysts that are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying the production process. nih.gov

Key developments in novel catalytic systems include:

Solid Acid Catalysts (Detal Process): The Detal process utilizes a solid, non-corrosive catalyst for the alkylation of benzene with olefins. This process produces LAB with higher linearity and fewer double-bond compounds compared to the HF process. nih.gov Various solid acids, including zeolites and metal oxides, have been explored to enhance catalyst selectivity, lifespan, and economic viability. nih.gov

Niobic Acid: Niobic acid has been demonstrated as an effective catalyst for producing LABs from biomass-derived furan (B31954) and linear alkenes via a Diels-Alder cycloaddition followed by dehydration. tandfonline.com Studies investigating the reaction of 1-dodecene (B91753) over a niobic acid catalyst have shown promising conversion rates, presenting a potential "green" pathway for LAB synthesis. tandfonline.com

Modified Mordenites: Certain acidic, non-fluoridated mordenites that have been at least partially dealuminized serve as constrained alkylation catalysts. google.com These catalysts are specifically designed to produce modified alkylbenzenesulfonates with unique physical properties. Notably, many conventional alkylation catalysts, including those used in the commercial Detal® process and HF-based methods, are not suitable for achieving these specific modifications. google.com

Table 1: Comparison of Catalytic Systems in Linear Alkylbenzene (LAB) Synthesis

| Catalyst System | Catalyst Type | Advantages | Disadvantages | Product Characteristics |

|---|---|---|---|---|

| Traditional | Hydrogen Fluoride (HF), Aluminum Chloride (AlCl₃) | High activity and efficiency. tandfonline.comnih.gov | Extremely corrosive, hazardous, difficult to handle, environmental concerns. tandfonline.comnih.gov | Standard quality LAB. nih.gov |

| Detal Process | Solid Acid Catalyst (e.g., Zeolites) | Non-corrosive, safer, catalyst is recoverable. nih.gov | May require specific operating conditions. | Higher linearity, fewer double-bond compounds. nih.gov |

| Niobic Acid | Solid Acid Catalyst | Potential for use with biomass-derived feedstocks, "green" alternative. tandfonline.com | Conversion rates may vary with conditions. tandfonline.com | Produces LAB from alternative feedstocks. tandfonline.com |

| Modified Mordenite | Constrained Solid Acid Catalyst | Produces modified alkylbenzenes with specific isomer distributions. google.com | Not suitable for general-purpose LAB production. google.com | Tailored physical properties of the final surfactant. google.com |

Purification and Isolation Methodologies in Laboratory and Industrial Contexts

The purification of this compound is critical to ensure its quality and performance as a surfactant. The process aims to remove unreacted starting materials, byproducts, and color-forming impurities. These impurities can arise from both the initial alkylation of benzene to form the LAB precursor and the subsequent sulfonation step. google.comresearchgate.net

Recrystallization and Chromatographic Separation Techniques

In laboratory settings and for producing high-purity grades, recrystallization and chromatography are primary purification methods.

Recrystallization: This technique is effective for purifying solid compounds. For instance, pure linear alkylbenzene sulfonates can be obtained through recrystallization from hot water, which helps in separating the desired product from soluble impurities. researchgate.net

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, determination, and analysis of linear alkylbenzene sulfonates. nih.govnih.gov By using different column and mobile phase combinations, individual LAS homologs and isomers can be effectively separated. nih.govtubitak.gov.tr This technique is crucial for analytical quantification and can be scaled for preparative purification.

Reversed-Phase HPLC: This is a common method where a nonpolar stationary phase (like C18 or a polymer-based column) is used with a polar mobile phase. nih.govshodex.com The separation of LAS homologs is achieved by varying mobile phase parameters such as pH, counter-ion concentration, and polarity. researchgate.net For example, a mobile phase of acetonitrile (B52724) and water containing an ion-pairing agent like sodium or ammonium (B1175870) perchlorate (B79767) allows for the separation of C10 to C14 LAS homologs. researchgate.nettubitak.gov.tr

Anion-Exchange HPLC: This method uses a stationary phase with a positive charge to separate anionic compounds like sulfonates. researchgate.net It has been successfully applied to the simultaneous determination of linear and branched alkylbenzene sulfonates. researchgate.net

Table 2: Examples of HPLC Conditions for Linear Alkylbenzene Sulfonate (LAS) Separation

| Technique | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | Inertsil ODS3 (C18) | Methanol / SDS aqueous solution (50/50, v/v) | Fluorescence (Ex: 225 nm, Em: 305 nm) | Separation of C10-C13 LAS homologs. nih.gov |

| Reversed-Phase HPLC | RSpak DE-213 (Polymer-based) | Acetonitrile / 10 mM Ammonium acetate (B1210297) aq. | MS (ESI, SIM) | Rapid separation of LAS homologs without isomer separation. shodex.com |

| Ion-Pair HPLC | Two C18 columns in series | Isocratic elution with 0.1 M NH₄ClO₄ in water/acetonitrile | UV | Separation of LAS homologs and isomers (C10-C12). tubitak.gov.tr |

| Anion-Exchange HPLC | Thermo Hypersil Sax | Isocratic elution with acetonitrile/water (40/60 v/v) containing 0.05 M NaClO₄ | UV (280 nm) | Separation of linear (LAS) and branched (BAS) alkylbenzene sulfonates. researchgate.net |

Impurity Profiling and Control in Synthesized this compound

Control over impurities is essential throughout the manufacturing process to yield a high-quality final product. Impurities can negatively affect the color, odor, and performance of the sulfonic acid. researchgate.netgoogle.com

Common Impurities:

From Alkylation: The initial Friedel-Crafts alkylation can produce byproducts such as branched alkylbenzenes, dialkylbenzenes, diphenylalkanes, and alkyl indanes. google.com

From Sulfonation: The sulfonation step is a major source of impurities. Free sulfuric acid is a significant byproduct that can cause the product to darken and develop an undesirable odor during storage. google.com Oxidation of the aromatic ring by the sulfonating agent can also lead to the formation of black, quinonoid compounds. google.com

From Raw Materials: Olefinic impurities in the kerosene (B1165875) feedstock used to produce LAB can contribute to the dark color of the final sulfonated product. researchgate.net

Control Methodologies:

Catalyst Selection: The choice of catalyst in the alkylation step can influence the impurity profile. The use of solid acid catalysts in the Detal process, for example, results in a product with higher linearity and fewer byproducts compared to the HF process. nih.gov

Process Control in Sulfonation: In industrial production using continuous gas-phase SO₃ sulfonation, strict control over reaction parameters is crucial. This includes precise calibration of the reactor, maintaining cooling water temperature, using dry air, and controlling the SO₃-to-LAB ratio to minimize the formation of free sulfuric acid. google.com

Chemical Treatment: To remove residual sulfuric acid from the final product, various chemical treatments have been developed. One method involves treating the sulfonic acid solution with calcium carbonate, which reacts with sulfuric acid to form insoluble calcium sulfate (B86663) that can be filtered off. google.com This process also significantly improves the color stability of the product. google.com Another patented method involves dilution with water, treatment with an oxide or hydroxide of a metal like calcium or barium to precipitate sulfates, filtration, and subsequent percolation through a cation exchange resin to remove metal ions. google.com

Table 3: Impurity Profile and Control Strategies

| Impurity | Source | Impact on Product | Control/Removal Method |

|---|---|---|---|

| Branched Isomers, Dialkylbenzenes, Diphenylalkanes | Alkylation Step | Affects biodegradability and surfactant properties. google.comwikipedia.org | Choice of selective alkylation catalyst (e.g., solid acid catalysts). nih.gov |

| Free Sulfuric Acid | Sulfonation Step | Causes darkening, odor, and degradation during storage. google.com | Strict control of sulfonation process parameters; treatment with calcium or barium carbonate to precipitate sulfate. google.com |

| Oxidation Products (e.g., Quinonoids) | Sulfonation Step | Causes dark coloration. google.com | Controlling reaction temperature and reagent ratios during sulfonation. google.com |

| Unreacted Olefins/Paraffins | Raw Materials / Alkylation Step | Can lead to colored impurities after sulfonation. researchgate.net | Purification of LAB feedstock before sulfonation. google.com |

Advanced Characterization Techniques and Structural Analysis of 4 Tetradecylbenzenesulfonic Acid

Spectroscopic Analysis for Elucidating Molecular Structure

Spectroscopic methods are fundamental in confirming the molecular structure of 4-tetradecylbenzenesulfonic acid, providing detailed information on the arrangement of its constituent alkyl and aromatic parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Alkyl Chain and Aromatic Moiety Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound by mapping its carbon and hydrogen framework. The ¹H and ¹³C NMR spectra provide distinct signals corresponding to the aromatic ring and the long alkyl chain.

In a typical ¹H NMR spectrum, the protons on the aromatic ring, being in different chemical environments, appear as distinct signals in the downfield region (approximately 7.0-8.0 ppm). youtube.com The protons ortho to the electron-withdrawing sulfonic acid group are deshielded and resonate at a lower field than the protons ortho to the electron-donating alkyl chain. The long tetradecyl chain produces a series of signals in the upfield region. openstax.orglibretexts.org The terminal methyl (CH₃) group typically appears as a triplet around 0.8-0.9 ppm, while the numerous methylene (B1212753) (CH₂) groups of the chain create a large, overlapping signal around 1.2-1.6 ppm. libretexts.org The methylene group directly attached to the benzene (B151609) ring (benzylic protons) is deshielded and appears further downfield, around 2.5-2.7 ppm. openstax.org

The ¹³C NMR spectrum provides complementary information. oregonstate.edu The carbons of the aromatic ring typically resonate between 115 and 150 ppm. ucl.ac.uk The carbon atom bonded to the sulfonic acid group (ipso-carbon) and the carbon bonded to the alkyl chain are distinct quaternary carbons. The aliphatic carbons of the tetradecyl chain produce a series of signals in the upfield region, generally between 10 and 40 ppm. ucl.ac.ukwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (ortho to -SO₃H) | ~7.7-7.9 ppm (d) | - |

| Aromatic Protons (ortho to -C₁₄H₂₉) | ~7.2-7.4 ppm (d) | ~126-130 ppm |

| Benzylic Methylene (-CH₂-Ar) | ~2.6 ppm (t) | ~35-40 ppm |

| Alkyl Methylene (-CH₂-)n | ~1.2-1.6 ppm (m) | ~22-32 ppm |

| Terminal Methyl (-CH₃) | ~0.8-0.9 ppm (t) | ~14 ppm |

| Aromatic Carbon (C-SO₃H) | - | ~145-150 ppm |

| Aromatic Carbon (C-C₁₄H₂₉) | - | ~140-145 ppm |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. openstax.orglibretexts.orgoregonstate.eduucl.ac.ukoregonstate.edupdx.edu Multiplicities: (d) = doublet, (t) = triplet, (m) = multiplet.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Studies

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its structural integrity through fragmentation analysis. The compound has a molecular formula of C₂₀H₃₄O₃S and a calculated molecular weight of approximately 354.5 g/mol .

In tandem mass spectrometry (MS/MS) experiments, the molecule is first ionized, often forming a deprotonated molecule [M-H]⁻ with a mass-to-charge ratio (m/z) of approximately 353.2. This precursor ion is then fragmented by collision-induced dissociation. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways include the cleavage of the alkyl chain and the loss of the sulfonic acid group.

A major fragmentation event is the cleavage of the bond between the alkyl chain and the aromatic ring. This can lead to the formation of a stable benzenesulfonic acid fragment. Analysis of MS/MS data for the [M-H]⁻ precursor of this compound shows significant fragment ions at m/z values of 183, 197, and 198. The fragment at m/z 183 can be attributed to the cleavage of the C-C bond alpha to the ring, resulting in a fragment corresponding to the tetradecylbenzenesulfonate moiety having lost its alkyl chain.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₃S | |

| Molecular Weight | ~354.5 g/mol | |

| Precursor Ion [M-H]⁻ (m/z) | 353.21559 | |

| Major Fragment Ion (m/z) | 183 | |

| Other Significant Fragments (m/z) | 197.1, 198.1 |

Surface and Interface Characterization

The behavior of this compound at surfaces and interfaces is critical to its function as a surfactant. Surface-sensitive techniques are used to probe the elemental composition at the material's surface.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical state of the elements within the top few nanometers of a material's surface. For this compound, XPS can confirm the presence of carbon, oxygen, and sulfur, and provide insight into their bonding environments.

The high-resolution C1s spectrum can be deconvoluted to distinguish between the carbons of the aliphatic alkyl chain (C-C, C-H bonds, typically around 284.8 eV) and the carbons of the aromatic ring. The aromatic carbon directly bonded to the sulfur atom (C-S) would be expected at a slightly higher binding energy (e.g., ~286-288 eV) due to the electron-withdrawing effect of the sulfonate group. researchgate.net

The S2p spectrum is characteristic of the sulfonate group (-SO₃H). A peak in the range of 168-170 eV for the S2p₃/₂ component is indicative of sulfur in a +6 oxidation state, confirming the presence of the sulfonic acid functionality. researchgate.net The O1s spectrum would show a primary component associated with the oxygen atoms in the sulfonate group, typically appearing at a binding energy of approximately 531-533 eV. researchgate.net The quantitative analysis of these peak areas allows for the determination of the surface atomic ratios (e.g., S/C, O/C), which should be consistent with the molecule's stoichiometry.

Table 3: Expected XPS Binding Energy Regions for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C1s | Aliphatic & Aromatic (C-C, C-H) | ~284.8 - 285.8 |

| C1s | Aromatic (C-S) | ~286 - 288 |

| S2p₃/₂ | Sulfonate (-SO₃H) | ~168 - 170 |

| O1s | Sulfonate (-SO₃H) | ~531 - 533 |

Note: Values are typical ranges derived from literature on similar sulfonated organic compounds. researchgate.net

Thermal and Electrochemical Characterization

Understanding the thermal stability of this compound is crucial for its storage, handling, and application in processes that may involve elevated temperatures.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of this compound.

The TGA thermogram for an alkylbenzenesulfonic acid typically shows a multi-step degradation process. marquette.edu An initial, minor weight loss may occur at lower temperatures (e.g., below 150°C), which is often attributed to the loss of adsorbed or bound water. marquette.edu The primary decomposition of the molecule generally begins at higher temperatures. For similar linear alkylbenzene sulfonates, significant thermal decomposition can start in the range of 200-300°C. researchgate.net This major weight loss step is associated with the desulfonation process, where the -SO₃H group is cleaved from the benzene ring, releasing sulfur oxides (SOx), and the initial breakdown of the long alkyl chain. marquette.eduresearchgate.net At even higher temperatures (>400°C), further degradation of the remaining hydrocarbon structure occurs, eventually leading to a carbonaceous residue. The specific temperatures and the percentage of weight loss in each step provide a quantitative measure of the compound's thermal stability. researchgate.net

Table 4: Generalized Thermal Decomposition Profile for Alkylbenzenesulfonic Acids from TGA

| Decomposition Stage | Approximate Temperature Range (°C) | Associated Event |

| Stage 1 | < 150 | Loss of adsorbed water |

| Stage 2 | 200 - 400 | Desulfonation and initial alkyl chain cleavage |

| Stage 3 | > 400 | Degradation of hydrocarbon backbone and residue |

Note: The temperature ranges are generalized based on data for related linear alkylbenzene sulfonates and polymeric sulfonic acids. marquette.eduresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Sulfonated Membrane Ion-Exchange Capacity

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique utilized to investigate the electrochemical properties of ion-exchange membranes, including those functionalized with this compound. By applying a small amplitude alternating potential and measuring the resulting current, EIS can probe various processes occurring at the membrane-solution interface and within the bulk membrane. This technique is instrumental in determining the ion-exchange capacity, which is a measure of the number of ion-exchangeable groups per unit mass or volume of the membrane material.

In the context of sulfonated membranes, the sulfonic acid groups (-SO₃H) derived from this compound act as fixed negative charges, facilitating the transport of cations. The ion-exchange capacity directly influences the membrane's conductivity and permselectivity. EIS measurements on such membranes typically yield complex impedance plots (Nyquist or Bode plots) that can be modeled using equivalent electrical circuits. These circuits are composed of resistors and capacitors that represent different physical and chemical phenomena within the membrane system.

Key parameters that can be extracted from EIS data include:

Membrane Resistance (R_m): This represents the resistance to ion transport through the bulk of the membrane. A lower membrane resistance, often correlated with a higher ion-exchange capacity and water uptake, is generally desirable for efficient ion transport.

Double-Layer Capacitance (C_dl): This arises from the charge separation at the interface between the membrane surface and the electrolyte solution. The capacitance can provide information about the surface area and the nature of the interface.

Charge Transfer Resistance (R_ct): This parameter is related to the kinetics of ion transfer across the membrane-solution interface.

The ion-exchange capacity of such membranes is a critical parameter that can be correlated with EIS findings. While direct measurement of ion-exchange capacity is typically performed through titration methods, EIS provides a dynamic characterization of the membrane's ion transport properties, which are a direct consequence of its ion-exchange capacity.

| Parameter | Description | Significance for Ion-Exchange Capacity |

| Membrane Resistance (R_m) | Resistance to ion flow through the membrane. | Inversely related to ion mobility and thus influenced by the density of fixed charges (ion-exchange capacity). |

| Double-Layer Capacitance (C_dl) | Capacitance at the membrane/solution interface. | Reflects the charged nature of the membrane surface, which is determined by the sulfonated groups. |

| Charge Transfer Resistance (R_ct) | Resistance to the transfer of ions from the solution to the membrane. | Affected by the affinity of the membrane for specific ions, which is related to the ion-exchange sites. |

Table 1: Key parameters from Electrochemical Impedance Spectroscopy (EIS) and their relation to the ion-exchange capacity of sulfonated membranes.

Colloidal and Aggregation State Characterization

Understanding the self-assembly of this compound in solution is crucial for its application in various fields. As an amphiphilic molecule, it forms micelles above a certain concentration, a phenomenon that can be characterized by determining the critical micelle concentration (CMC) and the morphology of the resulting aggregates.

Critical Micelle Concentration (CMC) Determination via Conductivity and Surface Tension Methods

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules primarily form micelles. The CMC of this compound can be determined using various techniques, with conductivity and surface tension measurements being the most common.

Conductivity Method: This method is suitable for ionic surfactants like this compound. The specific conductivity of a surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as the number of charge-carrying monomers increases. Above the CMC, the rate of increase in conductivity with concentration changes (the slope of the plot decreases). This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is determined from the breakpoint in the plot of specific conductivity versus concentration. researchgate.netmdpi.comresearchgate.net

Surface Tension Method: The surface tension of a surfactant solution is measured as a function of its concentration. Surfactant monomers adsorb at the air-water interface, leading to a decrease in surface tension. As the concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value because any further addition of surfactant results in the formation of micelles in the bulk solution rather than increasing the surface concentration. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of concentration shows a sharp break. stevenabbott.co.ukresearchgate.net

While specific experimental data for the CMC of this compound is not widely published in the form of detailed data tables, the CMC for structurally similar surfactants provides an estimate. For example, the CMC of sodium dodecylbenzenesulfonate (SDBS), which has a shorter alkyl chain, has been reported to be around 3.77 x 10⁻⁴ M at 25°C. researchgate.net Generally, for a homologous series of linear alkylbenzenesulfonates, the CMC decreases with increasing alkyl chain length.

| Method | Principle | Expected Observation for this compound |

| Conductivity | Change in the mobility of charge carriers upon micelle formation. | A distinct break in the plot of specific conductivity vs. concentration. |

| Surface Tension | Saturation of the air-water interface with surfactant monomers. | A plateau in the surface tension vs. log(concentration) plot. |

Table 2: Principles of CMC determination methods for this compound.

Small-Angle X-ray Scattering (SAXS) for Micellar Morphology and Aggregation Behavior

Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of materials at the nanoscale, making it ideal for studying the size, shape, and aggregation behavior of micelles in solution. researchgate.net When a beam of X-rays is passed through a surfactant solution above its CMC, the X-rays are scattered by the electrons in the micelles. The resulting scattering pattern provides information about the electron density distribution within the sample.

By analyzing the SAXS data, several key parameters of the micelles of this compound can be determined:

Aggregation Number (N_agg): This is the average number of surfactant molecules that aggregate to form a single micelle. It can be estimated from the scattering intensity at zero angle, which is proportional to the molecular weight of the micelle.

Core-Shell Structure: For many micelles, a core-shell model can be applied to the SAXS data. For this compound, the hydrophobic tetradecyl chains would form the core, and the hydrophilic benzenesulfonic acid headgroups would form the shell, which is in contact with the aqueous solvent.

While specific SAXS studies dedicated to this compound are not readily found in the literature, research on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) demonstrates the utility of this technique. For SDS, SAXS analysis has been used to determine that the micelles are generally ellipsoidal and to quantify their aggregation number and core-shell dimensions. It is expected that the longer tetradecyl chain of this compound would lead to larger and potentially more elongated micelles compared to its shorter-chain counterparts.

| SAXS Parameter | Structural Information for Micelles |

| Scattering Profile Shape | Overall morphology (e.g., spherical, ellipsoidal, cylindrical). |

| Radius of Gyration (R_g) | Average size of the micellar aggregate. |

| Aggregation Number (N_agg) | Number of surfactant molecules per micelle. |

| Core-Shell Model Fitting | Dimensions of the hydrophobic core and hydrophilic shell. |

Table 3: Information on micellar structure obtained from Small-Angle X-ray Scattering (SAXS).

Self Assembly Phenomena and Supramolecular Chemistry of 4 Tetradecylbenzenesulfonic Acid

Micellization and Aggregation Behavior in Aqueous and Non-Aqueous Media

4-Tetradecylbenzenesulfonic acid (TDBSA) is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) polar head group (the sulfonic acid) and a water-fearing (hydrophobic) nonpolar tail (the tetradecyl alkyl chain). ontosight.ai This dual nature drives its self-assembly into organized structures in various solvents.

In aqueous solutions, TDBSA molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water molecules. This leads to the formation of micelles, which are aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic sulfonic acid groups form a shell that interacts with the surrounding water. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC). For a similar compound, 4-dodecylbenzenesulfonic acid (DBSA), the CMC has been observed at approximately 0.53 mM, with a further transition from micelles to vesicles occurring at a critical vesicle concentration of about 2.14 mM. rsc.org

The behavior of TDBSA in non-aqueous media is more complex and depends on the polarity of the solvent. In nonpolar solvents, the aggregation is reversed, with the polar head groups forming the core of the aggregate to minimize their interaction with the nonpolar solvent, a phenomenon known as reverse micellization.

Influence of Alkyl Chain Length on Self-Assembly Efficiency

The length of the alkyl chain is a critical factor that significantly influences the self-assembly process of alkylbenzenesulfonic acids. rsc.orgnih.gov Generally, a longer alkyl chain leads to a lower CMC, meaning that micelles form at lower concentrations. This is because the increased hydrophobicity of a longer tail provides a stronger driving force for the molecule to escape the aqueous environment and aggregate.

Investigation of Micellar Architectures: Spherical, Cylindrical, and Other Geometries

The geometry of the micelles formed by TDBSA and related compounds is not limited to simple spheres. Depending on factors such as concentration, temperature, ionic strength of the solution, and the presence of co-solvents or other additives, a variety of micellar architectures can be observed. These can include:

Spherical micelles: Typically formed at concentrations just above the CMC.

Cylindrical or rod-like micelles: Formed at higher concentrations as the spherical micelles grow and merge.

Vesicles: Bilayered structures enclosing a solvent core. Research on DBSA has shown that a transition from micelles to vesicles can be induced by increasing the amphiphile concentration or through processes like wet-dry cycles. rsc.org These vesicles can be unilamellar (a single bilayer) or multilamellar. rsc.org

Liquid crystalline phases: At very high concentrations, ordered phases such as hexagonal and lamellar liquid crystals can form. For example, wedge-shaped dendrons based on benzenesulfonic acid can form columnar hexagonal and micellar cubic phases. rsc.org

The specific architecture adopted is a result of the intricate balance of forces, including the hydrophobic effect, electrostatic repulsion between the charged head groups, and the geometric packing constraints of the molecules.

Formation of Supramolecular Structures and Ordered Assemblies

The self-assembly of TDBSA is a prime example of supramolecular chemistry, where non-covalent interactions guide the spontaneous organization of molecules into well-defined, larger structures. nih.govyoutube.com These ordered assemblies can range from simple micelles to more complex and functional nano- and microstructures.

Non-Covalent Interactions Driving Self-Organization

The formation and stability of the supramolecular structures of TDBSA are governed by a variety of non-covalent interactions: youtube.comrsc.org

Hydrophobic Interactions: This is the primary driving force for self-assembly in aqueous solutions, causing the nonpolar tetradecyl chains to aggregate and minimize their contact with water.

Hydrogen Bonding: The sulfonic acid head groups are capable of forming strong hydrogen bonds with water molecules and with each other. These interactions are crucial for the stability of the aggregates and play a significant role in the formation of vesicles. rsc.org

π-π Stacking: The benzene (B151609) rings of the TDBSA molecules can interact through π-π stacking, where the electron clouds of adjacent aromatic rings align. This interaction contributes to the ordering and stability of the assembled structures, particularly in the formation of ordered phases. nih.gov Computational studies on similar molecules have highlighted the importance of π-stacking in the formation of dimers in solution. nih.gov

Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules and are particularly significant in the dense packing of the alkyl chains within the core of the micelles and other aggregates.

Electrostatic Interactions: The sulfonic acid group is acidic and can be deprotonated, leading to a negatively charged head group. The electrostatic repulsion between these charged groups influences the curvature of the micellar surface and the distance between molecules in the aggregate.

The interplay of these non-covalent forces dictates the final structure and properties of the self-assembled material. rsc.org

Controlled Formation of Nanostructures

The ability to control the self-assembly of TDBSA allows for the fabrication of a variety of nanostructures with tailored properties. nih.gov The formation of these structures can be controlled by manipulating external conditions such as:

Concentration: As discussed, increasing the concentration can lead to transitions from spherical to cylindrical micelles and eventually to vesicles or liquid crystalline phases. rsc.org

Temperature: Temperature can affect the solubility of the amphiphile and the strength of the non-covalent interactions, thereby influencing the size and shape of the aggregates.

pH: The pH of the solution determines the degree of ionization of the sulfonic acid head groups, which in turn affects the electrostatic interactions and the packing of the molecules.

Solvent Composition: In mixed solvent systems, the ratio of the solvents can be varied to fine-tune the self-assembly process.

Additives: The addition of salts, co-surfactants, or polymers can significantly alter the aggregation behavior and lead to the formation of new and complex structures.

Techniques like scanning tunneling microscopy are used to probe and understand the two-dimensional supramolecular self-assembly of such molecules on surfaces. rsc.org By carefully controlling these parameters, it is possible to create a range of functional nanostructures for various applications.

Interactions with Interfaces and Controlled Wetting Phenomena

The amphiphilic nature of this compound makes it highly surface-active, meaning it tends to adsorb at interfaces, such as the air-water interface or the interface between two immiscible liquids. ontosight.ai At these interfaces, the TDBSA molecules orient themselves with their hydrophilic head groups in the polar phase (e.g., water) and their hydrophobic tails in the non-polar phase (e.g., air or oil).

This adsorption at interfaces leads to a significant reduction in the interfacial tension. The ability to lower surface tension is a key characteristic of surfactants and is fundamental to their role in a wide range of applications, including as detergents, emulsifiers, and wetting agents. ontosight.ai

The interaction of TDBSA with solid surfaces is also of great interest. The molecules can form self-assembled monolayers (SAMs) on various substrates, where the molecules adopt a highly ordered arrangement. The nature of this interaction and the structure of the resulting monolayer depend on the properties of the solid surface and the surrounding medium.

Controlled Wetting:

The formation of a TDBSA monolayer on a solid surface can dramatically alter its wetting characteristics. A hydrophilic surface can be rendered hydrophobic, or vice versa, by the adsorption of a layer of TDBSA. This ability to control the wetting properties of a surface is crucial in many technological processes, such as:

Coating and Printing: Controlling the spread of liquids on surfaces.

Microfluidics: Directing the flow of liquids in small channels.

Enhanced Oil Recovery: Modifying the wettability of reservoir rocks to improve oil displacement.

The efficiency of wetting control is influenced by the packing density and orientation of the TDBSA molecules on the surface, which in turn are governed by the non-covalent interactions between the molecules and between the molecules and the substrate.

Theoretical and Computational Modeling of Self-Assembly Processes

The spontaneous organization of this compound molecules into micelles and other ordered structures is a phenomenon ripe for exploration through theoretical and computational lenses. These in-silico approaches provide a molecular-level understanding that complements experimental observations, offering insights into the forces and dynamics that drive self-assembly.

Molecular Dynamics Simulations for Surfactant-Interface Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool to study the behavior of surfactants at various interfaces, such as the air-water or solid-water interface. pku.edu.cnrsc.org These simulations model the movement of individual atoms or groups of atoms over time, governed by a set of mathematical functions known as a force field. For linear alkylbenzene sulfonates like this compound, the CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is commonly employed for all-atom simulations, while coarse-grained models are used to study larger systems and longer timescales. okayama-u.ac.jpnih.gov

Atomistic MD simulations of linear alkylbenzene sulfonates at the air-water interface have revealed how molecular architecture influences interfacial properties. For instance, a study on a series of LAS homologues and isomers demonstrated that both the length of the alkyl tail and the position of the benzene ring attachment significantly affect the surface tension and the average tilt angle of the surfactant molecules at the interface. nih.gov While specific simulation data for the 14-carbon chain of this compound is not explicitly detailed in broad studies, the trends observed for similar LAS molecules, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), provide valuable insights. pku.edu.cnrsc.org For example, MD simulations of SDBS have shown that the presence of the phenyl group leads to a more tightly packed hydrophobic core in micelles compared to surfactants without this feature. rsc.org

In a typical MD simulation setup for studying surfactant-interface interactions, a layer of surfactant molecules is placed at the interface between two phases, such as water and a vacuum or a solid surface. The system is then allowed to evolve over nanoseconds, and properties like the density profile, molecular orientation, and interaction energies are calculated.

| Simulation Parameter | Typical Value/Method for LAS | Reference |

| Force Field | CHARMM (all-atom), Coarse-Grained Models | okayama-u.ac.jpnih.gov |

| Water Model | TIP3P | nih.gov |

| Simulation Software | NAMD | nih.gov |

| Ensemble | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) | |

| Simulation Time | Nanoseconds to microseconds | |

| System Size | Thousands to millions of atoms |

This table presents typical parameters used in molecular dynamics simulations of linear alkylbenzene sulfonates, providing a framework for understanding the computational setup for studying compounds like this compound.

Furthermore, MD simulations have been employed to investigate the interaction of LAS with solid surfaces. For example, the adsorption of sodium hexadecyl benzene sulfonate (a C16 analogue) isomers on an anthracite surface was studied, revealing that the position of the benzene ring on the alkyl chain influences the adsorption strength and the formation of aggregates on the surface. mdpi.com Specifically, the 4-phenyl isomer (4-C16) was found to have the highest degree of aggregation near oxygen-containing functional groups on the anthracite surface. mdpi.com These findings suggest that the specific isomerism of this compound would similarly dictate its interaction with various surfaces.

Prediction of Aggregation Properties and Structural Dynamics

Beyond interfacial behavior, computational methods are crucial for predicting the bulk aggregation properties of surfactants, such as the critical micelle concentration (CMC) and the aggregation number (the number of molecules in a micelle). Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent in this area. researchgate.netscienomics.comamazonaws.comdntb.gov.ua These models establish a mathematical correlation between the molecular structure of a surfactant and its physicochemical properties.

The general approach involves calculating a wide range of molecular descriptors for a set of surfactants with known aggregation properties. These descriptors can be simple, such as molecular weight, or more complex, capturing topological, geometric, and electronic features. Machine learning algorithms, particularly artificial neural networks (ANN), are then trained on this data to build a predictive model. researchgate.netscienomics.comamazonaws.com For anionic surfactants, descriptors related to the shape of the molecule (topological descriptors) and its constitution (van der Waals volume-based descriptors) have been found to be important for predicting the CMC. scienomics.com

The structural dynamics within the self-assembled aggregates are also a key area of computational investigation. MD simulations of LAS in different phases (hydrated crystal, gel, and liquid crystal) have shown that the mobility of the surfactant molecules and the conformation of their alkyl chains are highly dependent on the phase. nih.gov In the more fluid liquid crystal phase, the lateral diffusion of LAS molecules is significant, while it is almost negligible in the more ordered crystal and gel phases. nih.gov The simulations also revealed that the orientation of the sulfonate head group and the benzene ring are relatively fixed due to strong interactions, even in the liquid crystal phase. nih.gov

| Predictive Modeling Technique | Predicted Property | Key Findings for Surfactants | Reference |

| QSAR/QSPR with Machine Learning | Critical Micelle Concentration (CMC) | Topological and constitutional descriptors are highly correlated with CMC for anionic surfactants. | scienomics.com |

| Artificial Neural Networks (ANN) | Critical Micelle Concentration (CMC) | ANN models can effectively predict the CMC of ionic surfactants. | dntb.gov.ua |

| Graph Convolutional Neural Networks (GCN) | Critical Micelle Concentration (CMC) | GCNs can accurately predict CMCs directly from the molecular graph for a diverse range of surfactants. | nih.gov |

This table summarizes various computational techniques used to predict the aggregation properties of surfactants, which are applicable to understanding the behavior of this compound.

Applications of 4 Tetradecylbenzenesulfonic Acid in Chemical and Materials Science

Surface Active Agent and Emulsifier Applications

The primary function of 4-tetradecylbenzenesulfonic acid is to act as a surface-active agent. This property is leveraged in numerous industrial and commercial products for cleaning, emulsification, and dispersion.

The efficacy of this compound as a surfactant stems from its ability to significantly lower the surface tension of water. youtube.comcscscientific.com In an aqueous environment, the surfactant molecules arrange themselves at the air-water interface. The hydrophobic tetradecyl tails orient towards the air, while the hydrophilic sulfonate heads remain in the water. njchm.com This arrangement disrupts the strong cohesive forces between water molecules at the surface, leading to a reduction in surface tension. youtube.comnjchm.com

The reduction in surface tension enhances the wetting properties of the solution. By lowering the interfacial tension between the liquid and a solid surface, the solution can spread more easily and penetrate porous materials more effectively. This is crucial in applications like detergency, where the cleaning solution needs to wet fabrics thoroughly to remove dirt and stains. youtube.com The interaction between the surfactant and the functional groups on a surface can decrease the contact angle between the solution and the material, further promoting wetting. d-nb.info

Table 1: Effect of Surfactant Concentration on Surface Tension

| Surfactant Concentration (wt%) | Surface Tension (mN/m) |

| 0 (Pure Water) | 72.80 d-nb.info |

| 0.05 | - |

| 0.1 | - |

| 0.2 (CMC) | 31.57 d-nb.info |

| 0.5 | - |

In numerous industrial processes, it is necessary to create and stabilize mixtures of immiscible liquids, such as oil and water, in the form of emulsions. This compound and its salts are effective emulsifying agents. cymitquimica.com They achieve this by adsorbing at the oil-water interface, forming a protective layer around the dispersed droplets. The hydrophilic sulfonate heads extend into the aqueous phase, while the hydrophobic tails penetrate the oil droplets.

This interfacial film prevents the droplets from coalescing and separating out. The stabilization is further enhanced by electrostatic repulsion between the negatively charged sulfonate groups on the surface of adjacent droplets. This mechanism is vital in the formulation of a wide range of products, including cutting fluids, pesticide formulations, and various consumer goods. cymitquimica.come3s-conferences.org Similarly, in dispersions of solid particles in a liquid, the surfactant can adsorb onto the particle surfaces, preventing their aggregation and settling.

The cleaning action of detergents containing this compound is a multifaceted process. Firstly, the reduction of surface tension allows the cleaning solution to wet the surface and the soil to be removed. youtube.com The surfactant molecules then help to lift oily and greasy dirt from the substrate.

The hydrophobic tails of the surfactant are attracted to the non-polar oils and greases, while the hydrophilic heads remain in the water. This leads to the formation of micelles, which are spherical aggregates of surfactant molecules with the hydrophobic tails pointing inwards, encapsulating the oily dirt. cscscientific.comyoutube.com These micelles are then washed away in the rinse water. This mechanism makes this compound a key ingredient in laundry detergents, dishwashing liquids, and various industrial and institutional cleaners. ewg.orggoogle.com

Energy and Environmental Technologies

The unique interfacial properties of this compound also lend themselves to applications in the energy and environmental sectors, particularly in gas hydrate (B1144303) systems and enhanced oil recovery.

Gas hydrates are crystalline, ice-like solids formed from water and small gas molecules at high pressure and low temperature. gasliquids.com They are of interest for natural gas storage and transportation. Surfactants like this compound can influence the formation kinetics and stability of gas hydrates.

While the precise mechanisms are still under investigation, it is understood that these surfactants can act as kinetic promoters. By reducing the interfacial tension between the gas and water phases, they can increase the gas-water contact area and facilitate the nucleation and growth of hydrate crystals. This can lead to faster hydrate formation and higher gas uptake, which is beneficial for gas storage applications. gasliquids.combre.com The specific structure of the surfactant, including the length of the alkyl chain, can significantly impact its effectiveness in promoting hydrate formation.

Table 2: Common Gas Hydrate Formers

| Gas Molecule | Hydrate Structure Type |

| Methane | Type I gasliquids.com |

| Ethane | Type I gasliquids.com |

| Propane | Type II gasliquids.com |

| Isobutane | Type II gasliquids.com |

| Carbon Dioxide | Type I gasliquids.com |

| Hydrogen Sulfide | Type I gasliquids.com |

| Nitrogen | Type II gasliquids.com |

In mature oil reservoirs, a significant amount of oil can remain trapped in the rock pores after primary and secondary recovery methods. teledynelabs.com Enhanced Oil Recovery (EOR) techniques are employed to extract this residual oil. teledynelabs.comlocusbioenergy.com Surfactant flooding is a chemical EOR method where a solution containing a surfactant, such as this compound, is injected into the reservoir. youtube.com

The primary mechanism by which surfactants aid in EOR is the reduction of interfacial tension (IFT) between the trapped oil and the injected water. rsc.org By significantly lowering the IFT, the capillary forces that trap the oil droplets are overcome, allowing the oil to be mobilized and swept towards the production wells. youtube.comrsc.org Furthermore, surfactants can alter the wettability of the reservoir rock, making it more water-wet, which can also improve oil displacement efficiency. youtube.comresearchgate.net The effectiveness of a particular surfactant in an EOR application depends on various factors, including the reservoir temperature, salinity of the formation water, and the composition of the crude oil. youtube.com

Integration into Ion Exchange Resins for Water Treatment and Remediation

The functional core of many strong acid cation exchange resins is the sulfonic acid group (-SO₃H). rsc.orgiiste.org These resins are critical in water treatment for processes like demineralization and softening. nih.govnih.gov The sulfonic acid groups are chemically bonded to a polymer matrix, commonly polystyrene cross-linked with divinylbenzene. nih.gov The acidic proton of the sulfonic acid group can be exchanged for cations present in the water, such as Ca²⁺, Mg²⁺, and Na⁺, effectively removing them from the solution. iiste.org

While specific studies detailing the direct incorporation of this compound into commercial ion exchange resins are not prevalent in the reviewed literature, the fundamental chemistry of this compound makes it a relevant model for understanding the behavior of the active sites in such resins. The this compound molecule consists of a hydrophilic sulfonic acid head and a long hydrophobic tetradecyl tail attached to a benzene (B151609) ring. nih.gov In an ion exchange resin, the aromatic part of similar molecules would be part of the polymer backbone, and the sulfonic acid group would be the active exchange site.

The regeneration of these resins is a crucial step for their long-term use and is typically achieved by treating the exhausted resin with a strong acid to replace the captured cations with protons, thus preparing the resin for another cycle. iiste.orgmdpi.com

Applications in Membrane Science and Separations

The unique amphiphilic structure of this compound, featuring a polar sulfonic acid head and a nonpolar tetradecyl tail, makes it a candidate for applications in membrane science, particularly in the formulation of polymer inclusion membranes (PIMs) and other functionalized membranes for selective separations. nih.govnih.gov

PIMs are a type of liquid membrane where a carrier molecule is immobilized within a polymer matrix. iranarze.irnih.gov These membranes have shown significant potential for the selective transport of metal ions and other target species. mdpi.comresearchgate.net Research has demonstrated that long-chain sulfonic acids, such as dinonylnaphthalenesulfonic acid and nonylbenzenesulfonic acid, can act as effective carriers in PIMs for the separation of heavy metal ions like Pb(II). nih.gov In these systems, the sulfonic acid group facilitates the transport of cations across the membrane via an ion-exchange mechanism. The long alkyl chain ensures the carrier remains entrapped within the polymer matrix, enhancing the membrane's stability.

A study on the use of alkyl sulfonic acid derivatives in PVC-based PIMs for the separation of Pb(II), Cu(II), and Cd(II) ions from aqueous solutions highlighted the influence of carrier concentration on transport efficiency. The findings from this study are summarized in the table below.

| Carrier | Optimal Carrier Concentration (wt%) | Plasticizer Concentration (wt%) | Polymer (PVC) Concentration (wt%) | Pb(II) Transport Efficiency (after 4h) |

| Dinonylnaphthalenesulfonic acid (DNNSA) | 15 | 20 | 65 | 96-99% |

| Nonylbenzenesulfonic acid (NBSA) | 15 | 20 | 65 | 96-99% |

| Data sourced from a study on PIMs based on sulfonic acid derivatives. nih.gov |

Given its structural similarities to the carriers in the study, this compound would be expected to exhibit comparable performance as a carrier in PIMs for heavy metal separation.

Furthermore, polymers containing sulfonic acid groups are extensively studied for the fabrication of proton exchange membranes (PEMs) used in fuel cells. iiste.orgnih.gov These membranes facilitate the transport of protons, a key function in the operation of these energy conversion devices. The incorporation of sulfonic acid functionalities, sometimes on long alkyl side chains, into polymer backbones like polysulfones or polyimides, is a strategy to enhance proton conductivity. researchgate.netresearchgate.net The presence of the hydrophobic alkyl chain can influence the morphology of the membrane and the formation of hydrophilic channels for proton transport.

Catalytic and Reaction Engineering Applications

Use as a Catalyst or Co-catalyst in Organic Reactions

This compound, as a member of the family of long-chain alkylbenzenesulfonic acids, is recognized for its utility as a Brønsted acid catalyst in a variety of organic reactions. Its catalytic activity is attributed to the presence of the strong acidic sulfonic acid group, while the long tetradecyl chain imparts surfactant properties, enabling it to function as a phase-transfer catalyst or to form micelles in aqueous media, which can enhance reaction rates. nih.gov

A closely related compound, 4-dodecylbenzenesulfonic acid (DBSA), has been extensively studied as an efficient, eco-friendly, and chemoselective catalyst. For instance, DBSA has been successfully employed in the synthesis of 1,1-diacetates (acylals) from aldehydes under solvent-free conditions. mdpi.com The advantages of using DBSA in this reaction include mild reaction conditions, excellent yields, short reaction times, and the reusability of the catalyst.

The table below presents a comparison of DBSA with other acid catalysts for the synthesis of 1,1-diacetates, demonstrating its high efficiency.

| Catalyst | Conditions | Time | Yield (%) |

| DBSA | Solvent-free, room temp. | 5-15 min | 90-98 |

| p-Toluenesulfonic acid | Solvent-free, room temp. | 30-60 min | 85-95 |

| Sulfuric acid | Solvent-free, room temp. | 60-120 min | 70-80 |

| Comparative data for the synthesis of 1,1-diacetates. mdpi.com |

The surfactant nature of long-chain alkylbenzenesulfonic acids like this compound allows them to act as combined Brønsted acid-surfactant catalysts. nih.gov This dual functionality is particularly advantageous in reactions involving immiscible reactants, as the catalyst can facilitate the formation of emulsions or micellar aggregates, thereby increasing the interfacial area and enhancing the reaction rate.

Role in the Synthesis and Function of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, surface area, and catalytic activity, can be tuned by carefully selecting the metal centers and organic linkers. In the synthesis of MOFs, "modulators" are often added to the reaction mixture to control the nucleation and growth of the crystals, leading to materials with improved crystallinity and fewer defects. rsc.orgnih.gov

Acids, including carboxylic acids and sulfonic acids, are commonly used as modulators in MOF synthesis. nih.govmdpi.com They compete with the organic linkers for coordination to the metal centers, which can slow down the crystallization process and allow for the formation of more ordered structures. rsc.org While there are no specific reports in the reviewed literature on the use of this compound as a modulator, its acidic nature and structural features suggest it could play such a role.

The long hydrophobic tetradecyl chain of this compound could also influence the properties of the resulting MOF. nih.gov For example, it could lead to the formation of MOFs with hydrophobic pores, which could be advantageous for applications such as the separation of nonpolar molecules or as catalysts for reactions in non-aqueous media. The sulfonic acid group, if not fully deprotonated during the synthesis, could also be incorporated into the MOF structure, imparting it with Brønsted acidity and making it a potential solid acid catalyst.

Heterogeneous Catalysis Systems Involving Sulfonic Acids

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, there is a strong interest in the development of heterogeneous catalysts. Sulfonic acids can be immobilized on solid supports to create solid acid catalysts that are easily recoverable and reusable. organic-chemistry.orgresearchgate.net

One common approach is to support the sulfonic acid on a high-surface-area material like silica (B1680970). organic-chemistry.orgresearchgate.net For example, silica-supported sulfuric acid has been shown to be an efficient and reusable heterogeneous catalyst for various organic transformations. researchgate.net Similarly, this compound could be immobilized on silica or other supports, such as polymers or magnetic nanoparticles, to create a solid acid catalyst.

The long tetradecyl chain of this compound could provide a strong hydrophobic interaction with the support material, leading to a stable heterogeneous catalyst with minimal leaching of the active species. The catalytic activity of such a supported catalyst would be derived from the accessible sulfonic acid groups.

Another promising approach is the use of sulfonic acid-functionalized magnetic nanoparticles as catalysts. researchgate.netdntb.gov.uadoaj.org These materials combine the catalytic activity of the sulfonic acid groups with the superparamagnetic properties of the nanoparticle core, allowing for their easy separation from the reaction mixture using an external magnet. This approach has been successfully applied to the synthesis of biodiesel. researchgate.netdoaj.org

Advanced Materials and Nanotechnology

The amphiphilic nature of this compound, with its distinct hydrophilic and hydrophobic moieties, makes it a molecule of interest in the field of advanced materials and nanotechnology. nih.gov Such molecules are known to self-assemble into a variety of nanostructures, such as micelles, vesicles, and liquid crystals, in solution. nih.gov This self-assembly behavior can be harnessed for the templated synthesis of nanomaterials with controlled morphologies and properties.

While specific studies on the use of this compound in nanotechnology are limited in the reviewed literature, its properties are analogous to other surfactant molecules that are widely used in this field. For example, it could be employed as a structure-directing agent in the synthesis of mesoporous materials or as a stabilizer for the preparation of nanoparticle dispersions.

In the context of catalytic nanomaterials, this compound could be used to functionalize the surface of nanoparticles, imparting them with acidic properties. mdpi.com For instance, metallic nanoparticles coated with a layer of this sulfonic acid could exhibit both the catalytic activity of the metal and the Brønsted acidity of the sulfonic acid, leading to bifunctional catalysts for a range of chemical transformations.

The ability of long-chain alkylbenzenesulfonic acids to form organized molecular assemblies could also be exploited for the fabrication of functional thin films and coatings with specific surface properties.

Design and Synthesis of Ionic Liquid Crystals Incorporating Tetradecylbenzenesulfonate

The design of ionic liquid crystals (ILCs) often involves the strategic combination of an organic cation with a specific anion, where at least one of the ions possesses a long hydrophobic chain. mdpi.com The tetradecylbenzenesulfonate anion is a prime candidate for this role. The fundamental design principle for forming liquid crystalline phases with this anion relies on the micro-phase segregation of its incompatible parts: the nonpolar tetradecyl tail and the charged sulfonate group. mdpi.com This segregation, coupled with electrostatic interactions between the sulfonate anion and a chosen cation, drives the self-assembly of the molecules into ordered, anisotropic structures, typically smectic (lamellar) phases. mdpi.com

The synthesis of ILCs incorporating the tetradecylbenzenesulfonate anion can be achieved through several established routes:

Direct Acid-Base Neutralization : A straightforward method involves the reaction of this compound with a selected amine-containing cation, such as a long-chain alkylamine. rsc.org This reaction forms an ammonium (B1175870) sulfonate salt that may exhibit liquid-crystalline properties.

Anion Exchange (Metathesis) : A common and versatile strategy involves starting with a salt of the desired cation (e.g., an imidazolium, pyridinium, or phosphonium (B103445) halide) and reacting it with a simple salt of tetradecylbenzenesulfonic acid, such as the sodium or silver salt. nih.govresearchgate.net This exchange of anions in a suitable solvent yields the target ionic liquid.

Research has demonstrated the successful incorporation of similar long-chain alkylbenzenesulfonates into functional ILCs. For instance, viologen-based dicationic salts paired with 4-n-alkylbenzenesulfonates have been synthesized and shown to exhibit thermotropic liquid-crystalline properties, underscoring the utility of the tetradecylbenzenesulfonate anion as a building block for these advanced materials. dntb.gov.ua The properties of the resulting ILC, such as the temperature range of the mesophase, can be fine-tuned by modifying the structure of the cation. mdpi.comrsc.org

Table 1: Synthesis Strategies for Ionic Liquid Crystals (ILCs)

| Synthesis Strategy | Description | Typical Reactants |

| Direct Neutralization | An acid-base reaction between a sulfonic acid and an amine to form the ionic salt directly. rsc.org | This compound + Organic Amine (e.g., Alkylamine) |

| Anion Metathesis | An ion exchange reaction where the anion of a starting salt is replaced with the desired anion. nih.govresearchgate.net | Cation Halide Salt + Sodium Tetradecylbenzenesulfonate |

Fabrication of Supramolecular Materials with Tailored Properties

The fabrication of supramolecular materials relies on the spontaneous self-assembly of molecular components through specific and directional non-covalent interactions. The amphiphilic character of this compound makes it an excellent building block for such materials. ontosight.ai In solution, these molecules can self-assemble into a variety of ordered structures, including micelles, nanorods, or lamellar sheets, driven by the hydrophobic effect and electrostatic interactions. researchgate.net

The properties of these supramolecular materials can be tailored by:

Varying the Counter-ion : Pairing the tetradecylbenzenesulfonate anion with different cations (e.g., metallic, organic, or complex cations) can alter the packing geometry and stability of the resulting assembly.

Adjusting Lipophilicity : The long C14 chain imparts significant lipophilicity, which can be crucial for specific applications. For example, in catalytic systems, increased lipophilicity can enhance the interaction between an ionic liquid catalyst and nonpolar substrates, such as fatty acids. nih.gov

Co-assembly : Integrating other molecules into the assembly process allows for the creation of complex, multifunctional materials. This approach, known as macroscopic supramolecular assembly (MSA), can be used to fabricate ordered heterogeneous structures by controlling the interfacial interactions between different components. nih.gov

This ability to direct assembly through molecular design allows for the creation of materials with specific mechanical, optical, or catalytic properties, drawing parallels to how benzene-1,3,5-tricarboxamide (B1221032) (BTA) moieties are used to create well-defined, fibrous supramolecular polymers. researchgate.net

Enhancement of Solubility and Stability for Functional Molecules

One of the most significant applications of this compound is as a surfactant to enhance the solubility and stability of poorly soluble functional molecules. ontosight.aiontosight.ai Many active pharmaceutical ingredients (APIs) and functional dyes are hydrophobic, limiting their application in aqueous systems. mdpi.com

Furthermore, the formation of specific interactions, such as charge-assisted hydrogen bonds (CAHBs), between the sulfonic acid group and functional groups on a target molecule can lead to the formation of a new, more soluble pharmaceutical salt or co-crystal. researchgate.net This strategy is effective for improving the dissolution rates of basic drugs. The process of co-precipitation with a functionalized polymer or surfactant is a recognized technique for enhancing the physicochemical properties of hydrophobic compounds. mdpi.com

Table 2: Research Findings on Solubility Enhancement

| Technique | Mechanism | Effect on Functional Molecule | Supporting Principle |

| Micellar Solubilization | Encapsulation of hydrophobic molecules within the nonpolar core of micelles. | Increased apparent solubility and dissolution rate in aqueous media. | Surfactant properties of amphiphilic molecules. ontosight.aiontosight.ai |

| Salt/Co-crystal Formation | Formation of charge-assisted hydrogen bonds (CAHBs) between the sulfonic acid and the molecule. | Improved solubility and stability by creating a new solid-state form. researchgate.net | Co-formulation strategies improve physicochemical properties. mdpi.com |

| Co-precipitation | Formation of a composite material where the surfactant interacts with the molecule at its surface. | Enhanced dissolution profiles due to improved wettability and intermolecular interactions. | Co-formulation can promote intermolecular interactions that lead to faster solubility. mdpi.com |

Interactions with Active Ingredients in Complex Chemical Formulations

In complex formulations, such as pharmaceuticals or agrochemicals, this compound interacts with active ingredients through a combination of non-covalent forces, which stabilizes the formulation and can improve bioavailability. mdpi.com

The key interactions include:

Electrostatic Interactions : The negatively charged sulfonate group can form strong ion pairs with positively charged (cationic) active ingredients. This interaction is fundamental to forming stable salts and preventing precipitation. researchgate.net

Hydrogen Bonding : The sulfonic acid group is a strong hydrogen bond donor, capable of forming charge-assisted hydrogen bonds with active ingredients that contain hydrogen bond acceptor sites (e.g., amines, amides, or hydroxyl groups). researchgate.net

Hydrophobic Interactions : The long tetradecyl chain can engage in hydrophobic or van der Waals interactions with nonpolar regions of an active ingredient. This is particularly important for stabilizing the encapsulation of large, complex molecules within micelles.

These combined interactions allow this compound to act as an effective emulsifier, dispersant, and stabilizer in formulations containing poorly soluble active ingredients, ensuring their uniform distribution and enhancing their performance. ontosight.ai

Environmental Behavior and Degradation Pathways of 4 Tetradecylbenzenesulfonic Acid

Biodegradation Mechanisms and Environmental Persistence

The biodegradability of alkylbenzene sulfonates is a critical factor in their environmental impact. The structure of the alkyl chain plays a significant role in the rate and extent of degradation.

Historically, branched alkylbenzene sulfonates (BAS) were widely used. However, their highly branched structure makes them resistant to biodegradation, leading to environmental problems such as persistent foam in surface waters. cler.comwikipedia.orghibiscuspublisher.com This resistance led to their replacement with linear alkylbenzene sulfonates (LAS), such as 4-tetradecylbenzenesulfonic acid, which are readily biodegradable. cler.comewg.org LAS are considered "soft" detergents due to their rapid and complete breakdown in the environment, while BAS are known as "hard" detergents. cler.com The linear structure of the alkyl chain in LAS allows for more efficient enzymatic attack by microorganisms. researchgate.net

The rate of biodegradation is also influenced by the length of the alkyl chain, with longer chains showing increased sorption capacity and a faster rate of biodegradation. acs.org However, under anaerobic conditions, LAS biodegrade very slowly or not at all. wikipedia.orgnih.gov

Table 1: Comparison of Linear vs. Branched Alkylbenzene Sulfonate Biodegradability

| Feature | Linear Alkylbenzene Sulfonates (LAS) | Branched Alkylbenzene Sulfonates (BAS) |

| Structure | Straight alkyl chain | Highly branched alkyl chain |

| Biodegradability | Readily biodegradable under aerobic conditions. cler.comewg.orgindustrialchemicals.gov.au | Resistant to biodegradation. cler.comwikipedia.orgresearchgate.net |

| Environmental Impact | Minimal long-term environmental accumulation. cler.com | Persistent foam in waterways, contamination of drinking water. wikipedia.orghibiscuspublisher.com |

| Common Terminology | "Soft" detergent. cler.com | "Hard" detergent. cler.com |

The aerobic biodegradation of LAS, including this compound, is a multi-step process initiated by microorganisms. rdd.edu.iq The primary degradation pathway involves the following steps:

ω-oxidation: The terminal methyl group of the alkyl chain is oxidized to a carboxylic acid. researchgate.netresearchgate.netresearchgate.net

β-oxidation: The alkyl chain is progressively shortened by the removal of two-carbon units. researchgate.netresearchgate.net

This initial breakdown results in the formation of sulfophenylcarboxylates (SPCs) as primary metabolites. researchgate.netnih.govnih.gov These SPCs are then further degraded. The complete mineralization of these intermediates involves the opening of the benzene (B151609) ring and desulfonation, ultimately converting the compound to carbon dioxide, water, and inorganic sulfate (B86663). researchgate.netnih.gov

Several bacterial genera have been identified as capable of degrading LAS and their intermediates, including Pseudomonas, Comamonas, Alcaligenes, Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Rhodococcus. rdd.edu.iqnih.govscirp.orgnih.govnih.govijesd.orgkent.ac.uk For instance, Comamonas testosteroni KF-1 can mineralize 3-(4-sulfophenyl)butyrate, a type of SPC. nih.gov This process involves a Baeyer-Villiger monooxygenase and an esterase to break down the intermediate 4-sulfoacetophenone. nih.gov